3-(ethoxymethyl)-1-methyl-1H-pyrazole

Description

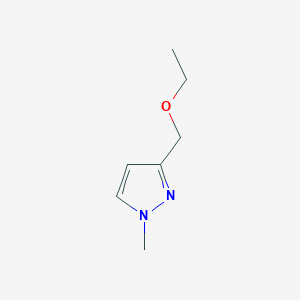

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-6-7-4-5-9(2)8-7/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQSOUAMCCCVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(ethoxymethyl)-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, structural elucidation, physicochemical properties, synthetic methodologies, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents.[2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The ability of the pyrazole core to be readily functionalized at various positions allows for the fine-tuning of its biological activity and pharmacokinetic profile, making it a privileged structure in drug discovery.[1][4]

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 3-(ethoxymethyl)-1-methyl-1H-pyrazole . This name systematically describes its molecular architecture:

-

Pyrazole : The core is a five-membered aromatic ring with two adjacent nitrogen atoms. The "1H" designation specifies the position of the saturating hydrogen atom in the pyrazole ring, which is a standard convention.

-

1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.

-

3-(ethoxymethyl) : An ethoxymethyl group (-CH₂OCH₂CH₃) is substituted at position 3 of the pyrazole ring.

The chemical structure is as follows:

Molecular Formula: C₇H₁₂N₂O

Canonical SMILES: CCOCC1=CN(N=C1)C

Structural Visualization

For clarity, the two-dimensional chemical structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is presented below.

Caption: 2D structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 140.18 g/mol |

| Molecular Formula | C₇H₁₂N₂O |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated. |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. |

Synthesis Methodology

The synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole can be approached through several established methods for pyrazole ring formation. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 3-(ethoxymethyl)-1-methyl-1H-pyrazole is outlined below. The target molecule can be disconnected to reveal key starting materials: methylhydrazine and a functionalized 1,3-dicarbonyl equivalent.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

The following is a detailed, step-by-step protocol for the laboratory synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole. This protocol is based on well-established pyrazole synthesis methodologies.[5]

Step 1: Preparation of the 1,3-Dicarbonyl Equivalent

The key precursor, an ethoxymethyl-substituted 1,3-dicarbonyl compound, can be prepared from readily available starting materials. For instance, the reaction of ethyl acetoacetate with a suitable ethoxymethylating agent under basic conditions would yield the desired intermediate.

Step 2: Cyclocondensation Reaction

-

To a solution of the 1,3-dicarbonyl equivalent (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Synthetic Workflow Diagram

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Potential Applications in Drug Development

The structural motifs present in 3-(ethoxymethyl)-1-methyl-1H-pyrazole suggest its potential utility in several areas of drug discovery. The pyrazole core is a well-established pharmacophore, and the ethoxymethyl substituent can influence the compound's solubility, lipophilicity, and metabolic stability.

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties, acting on various targets such as kinases and tubulin.[1] The specific substitution pattern of the target molecule could confer novel inhibitory activities.

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Further investigation into the anti-inflammatory potential of this compound is warranted.

-

Agrochemicals: Pyrazole derivatives are also utilized in the development of pesticides and herbicides.[3]

Conclusion

This technical guide has provided a detailed overview of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, from its fundamental chemical identity to its potential applications in scientific research. While this specific derivative may not be extensively documented, the principles of pyrazole chemistry provide a solid foundation for its synthesis and for predicting its properties. The proposed synthetic protocol offers a practical starting point for researchers aiming to explore the potential of this and related compounds in their respective fields. The versatility of the pyrazole scaffold ensures that novel derivatives like 3-(ethoxymethyl)-1-methyl-1H-pyrazole will continue to be of significant interest in the pursuit of new therapeutic agents and other valuable chemical entities.

References

-

PubChem. 3-Ethyl-1-methyl-1H-pyrazole. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

PubChem. 5-ethoxy-3-methyl-1H-pyrazole. [Link]

-

NIST WebBook. 1H-Pyrazole, 3-methyl-. [Link]

-

PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

AWS. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. [Link]

-

PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

-

Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

-

Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

-

Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. royal-chem.com [royal-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(ethoxymethyl)-1-methyl-1H-pyrazole

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(ethoxymethyl)-1-methyl-1H-pyrazole. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the chemical shifts, coupling constants, and multiplicities for each proton in the molecule. The guide is structured to deliver not only the spectral data but also the underlying scientific principles that govern the observed spectrum. It includes a detailed experimental protocol for acquiring a high-resolution ¹H NMR spectrum and a visual representation of the proton coupling network to aid in structural elucidation. This guide is grounded in authoritative references to ensure scientific integrity and to provide a reliable resource for the characterization of this and similar pyrazole derivatives.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3]. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, 3-(ethoxymethyl)-1-methyl-1H-pyrazole, is a representative example of a substituted pyrazole, featuring an ethoxymethyl group at the C3 position and a methyl group on the N1 nitrogen.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of each proton, we can deduce the connectivity of atoms and the overall structure of a compound. This guide provides a detailed, predicted ¹H NMR spectral analysis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum of 3-(ethoxymethyl)-1-methyl-1H-pyrazole

The ¹H NMR spectrum of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is predicted to exhibit distinct signals corresponding to the protons of the pyrazole ring, the N-methyl group, and the ethoxymethyl substituent. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and coupling constants (J) are given in Hertz (Hz).

Detailed Spectral Analysis

-

Pyrazole Ring Protons (H-4 and H-5): The pyrazole ring gives rise to two signals for the H-4 and H-5 protons. The H-5 proton is expected to appear at a higher chemical shift (downfield) compared to the H-4 proton due to its proximity to the electronegative N1-methyl group. These two protons will appear as doublets due to their coupling to each other. The typical coupling constant for protons on a pyrazole ring is in the range of 2-3 Hz.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 nitrogen are expected to appear as a sharp singlet in the upfield region of the spectrum. The chemical shift of this group is influenced by the aromatic pyrazole ring.

-

Methylene Protons of the Ethoxymethyl Group (O-CH₂-CH₃ and Pyrazole-CH₂-O): The ethoxymethyl group contains two methylene groups. The methylene protons adjacent to the pyrazole ring (Pyrazole-CH₂-O) will appear as a singlet, as there are no adjacent protons to couple with. The methylene protons of the ethyl group (O-CH₂-CH₃) will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons of the Ethoxymethyl Group (O-CH₂-CH₃): The three protons of the terminal methyl group of the ethoxy substituent will appear as a triplet due to coupling with the two protons of the adjacent methylene group.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for 3-(ethoxymethyl)-1-methyl-1H-pyrazole in a standard deuterated solvent such as chloroform-d (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (pyrazole ring) | ~7.2 - 7.4 | Doublet (d) | ~2.0 - 2.5 | 1H |

| H-4 (pyrazole ring) | ~6.0 - 6.2 | Doublet (d) | ~2.0 - 2.5 | 1H |

| Pyrazole-CH₂-O | ~4.5 - 4.7 | Singlet (s) | - | 2H |

| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |

| O-CH₂-CH₃ | ~3.5 - 3.7 | Quartet (q) | ~7.0 | 2H |

| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.0 | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 3-(ethoxymethyl)-1-methyl-1H-pyrazole sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak.

-

Visualization of Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole and the through-bond coupling relationships between its protons.

Caption: Molecular structure and proton coupling network of 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹H NMR spectrum of 3-(ethoxymethyl)-1-methyl-1H-pyrazole. The detailed breakdown of chemical shifts, multiplicities, and coupling constants, along with a standardized experimental protocol, serves as a valuable resource for the unambiguous characterization of this molecule. The principles outlined herein are broadly applicable to the spectral interpretation of other substituted pyrazole derivatives, underscoring the power of ¹H NMR spectroscopy in modern chemical research and development.

References

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. (n.d.).

- 1-Methylpyrazole(930-36-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles | The Journal of Organic Chemistry - ACS Publications. (2016, July 12).

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22).

- H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.).

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10).

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... | Download Scientific Diagram - ResearchGate. (n.d.).

- 1-Methyl-1H-pyrazol-3-amine(1904-31-0) 1 H NMR - ChemicalBook. (n.d.).

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations - AWS. (n.d.).

- 5-ethoxy-3-methyl-1H-pyrazole | C6H10N2O | CID 316286 - PubChem. (n.d.).

- Design, Synthesis, Modeling studies and biological Evaluation of Pyrazole- linked Aloe Emodin derivatives as potential anticance - Rsc.org. (n.d.).

- ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. - ResearchGate. (n.d.).

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.).

- 1H-Pyrazole, 1-methyl- - the NIST WebBook. (n.d.).

- 2,4(1H,3H)-pyrimidinedione, 5-(ethoxymethyl)- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. … - ResearchGate. (n.d.).

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (2022, July 15).

- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | ACS Omega. (2021, May 7).

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7).

- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).

- AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. (n.d.).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (n.d.).

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).

- H NMR Spectroscopy. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.).

- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (n.d.).

Sources

An In-depth Technical Guide on the Predicted Biological Activity of 3-(ethoxymethyl)-1-methyl-1H-pyrazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in the development of a vast array of biologically active compounds, demonstrating significant potential in both agrochemical and pharmaceutical applications.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 3-(ethoxymethyl)-1-methyl-1H-pyrazole. While direct experimental data for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, extrapolates its potential activities and mechanisms of action based on established structure-activity relationships (SAR) within the pyrazole class of compounds. We will delve into its plausible synthesis, predicted herbicidal and antifungal properties, and the experimental protocols required for its empirical validation. This guide is intended to serve as a foundational resource for researchers poised to investigate the potential of this promising molecule.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Design

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] This structural motif is present in a multitude of commercially successful products, ranging from anti-inflammatory drugs like celecoxib to a variety of fungicides and herbicides used in crop protection.[3] The versatility of the pyrazole ring lies in its susceptibility to a wide range of chemical modifications at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

The compound of interest, 3-(ethoxymethyl)-1-methyl-1H-pyrazole, possesses two key structural features that suggest a predisposition for biological activity:

-

1-methyl substitution: The presence of a methyl group at the N1 position is a common feature in many bioactive pyrazoles, often influencing their metabolic stability and interaction with target proteins.

-

3-ethoxymethyl substitution: The ether linkage at the C3 position is of particular interest. Ether groups are known to modulate lipophilicity, which can significantly impact a compound's ability to penetrate biological membranes and reach its site of action. Similar ether-containing side chains have been incorporated into potent antifungal pyrazole-4-carboxamides.[4][5]

Based on these structural characteristics and the wealth of data on analogous compounds, we predict that 3-(ethoxymethyl)-1-methyl-1H-pyrazole holds significant potential as either an antifungal or a herbicidal agent.

Plausible Synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole

While a specific synthetic route for 3-(ethoxymethyl)-1-methyl-1H-pyrazole has not been published, a plausible and efficient synthesis can be designed based on well-established pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis and subsequent functionalization.[6]

A potential synthetic pathway is outlined below:

Caption: A plausible synthetic route for 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Step-by-Step Synthetic Protocol:

-

Synthesis of the Enaminone Intermediate: Ethyl 3-ethoxy-3-oxopropanoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone intermediate.

-

Cyclization to form the Pyrazole Ring: The enaminone intermediate is then subjected to a cyclization reaction with methylhydrazine. This reaction typically proceeds in a suitable solvent such as ethanol and may be acid-catalyzed. This step should yield 3-hydroxy-1-methyl-1H-pyrazole.

-

Alkylation of the Hydroxyl Group: The hydroxyl group of 3-hydroxy-1-methyl-1H-pyrazole is deprotonated using a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Formation of the Ether Linkage: The resulting alkoxide is then reacted with an alkylating agent, such as bromoethane, to introduce the ethoxymethyl group, yielding the final product, 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

-

Purification: The final compound would be purified using standard techniques such as column chromatography.

Predicted Biological Activity and Potential Mechanisms of Action

Antifungal Activity

A significant body of research points to the potent antifungal activity of pyrazole derivatives, particularly pyrazole-4-carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[4][5] SDHIs disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of cellular respiration and eventual cell death.

While 3-(ethoxymethyl)-1-methyl-1H-pyrazole is not a carboxamide, the presence of the flexible ether-linked side chain at the 3-position could allow it to bind to the active site of succinate dehydrogenase or other critical fungal enzymes.

Predicted Mechanism of Action (Antifungal):

Caption: Predicted antifungal mechanism of action via inhibition of succinate dehydrogenase.

Herbicidal Activity

Numerous pyrazole derivatives have been developed as commercial herbicides.[7] Their mechanisms of action are diverse and can include the inhibition of protoporphyrinogen oxidase (PPO), carotenoid biosynthesis, or acetolactate synthase (ALS).[7]

The structural features of 3-(ethoxymethyl)-1-methyl-1H-pyrazole are consistent with those of some known bleaching herbicides, which inhibit carotenoid biosynthesis.[7] The lipophilic nature of the ethoxymethyl side chain could facilitate its transport into plant chloroplasts, where it might interfere with enzymes such as phytoene desaturase (PDS).

Predicted Mechanism of Action (Herbicidal):

Caption: Predicted herbicidal mechanism of action via inhibition of phytoene desaturase.

Proposed Experimental Protocols for Validation

To empirically determine the biological activity of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, a series of standardized in vitro and in vivo assays should be conducted.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

Protocol:

-

Fungal Strains: A panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) and/or human pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) should be selected.

-

Culture Preparation: Fungi are cultured on appropriate agar media (e.g., Potato Dextrose Agar for plant pathogens) to obtain sufficient growth for inoculum preparation.

-

Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium (e.g., sterile water with a surfactant).

-

Microdilution Assay: A serial dilution of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of the compound against a range of weed species.

Protocol:

-

Plant Species: A selection of monocotyledonous (e.g., Digitaria sanguinalis) and dicotyledonous (e.g., Abutilon theophrasti) weed species should be used.

-

Pre-emergence Assay:

-

Pots are filled with soil and sown with the seeds of the test weed species.

-

A solution of 3-(ethoxymethyl)-1-methyl-1H-pyrazole at various concentrations is applied to the soil surface.

-

Pots are maintained in a greenhouse with controlled conditions.

-

Herbicidal effects (e.g., inhibition of germination, stunting) are evaluated at regular intervals.

-

-

Post-emergence Assay:

-

Weed species are grown in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

-

A solution of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is applied as a foliar spray.

-

Plants are returned to the greenhouse and observed for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

-

-

Data Analysis: The herbicidal activity is typically quantified by visual assessment of plant injury or by measuring the reduction in plant biomass compared to untreated controls.

Comparative Efficacy of Related Pyrazole Derivatives

To provide a context for the potential efficacy of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, the following tables summarize the reported biological activities of structurally related pyrazole derivatives.

Table 1: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |

| Pyrazole-4-carboxamides (ether-linked) | Rhizoctonia solani | 0.046 | [4][5] |

| Pyrazole-4-carboxamides (boscalid) | Rhizoctonia solani | 0.741 | [4][5] |

| Pyrazole analogues (cycloalkyl substituted) | Fusarium graminearum | ~0.0530 µM | [8] |

Table 2: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound Class | Target Weed | Inhibition (%) | Application Rate | Reference |

| Pyrazole Carboxamides | Brassica campestris | 100% | 200 µg/mL | [9] |

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | 82% (fresh weight) | 750 g a.i. ha⁻¹ (post-emergence) | [7] |

Conclusion and Future Directions

3-(ethoxymethyl)-1-methyl-1H-pyrazole is a novel compound with significant, albeit currently unproven, potential as a bioactive agent. Based on a thorough analysis of the structure-activity relationships of the broader pyrazole class, it is predicted to exhibit either antifungal or herbicidal activity, or potentially both. The proposed mechanisms of action, involving the inhibition of crucial enzymes in fungal respiration or plant biosynthetic pathways, provide a solid foundation for future investigations.

The immediate next step is the chemical synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, followed by the systematic experimental validation of its biological activities using the protocols outlined in this guide. Further studies should also focus on elucidating its precise mechanism of action and evaluating its toxicological profile to determine its suitability for development as a commercial product. This technical guide serves as a roadmap for unlocking the potential of this promising new pyrazole derivative.

References

- Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017). Letters in Drug Design & Discovery, 14(2).

- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). Molecules, 20(12), 22525-22535.

- A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Deriv

- The structures and herbicidal activities of pyrazole derivatives at a... (n.d.).

- Synthesis and herbicidal activities of pyrazole amide deriv

- synthesis and herbicidal activities of pyrazole-4-carbohydrazide deriv

- (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.).

- Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. (n.d.).

- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry, 71(26), 9949-9960.

- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995.

- Current status of pyrazole and its biological activities. (2014). Journal of the Association of Physicians of India, 62(1 Suppl), 34-39.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-796.

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6279.

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6279.

- An Improved Preparation of 3-Alkoxypyrazoles. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- Full article: Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. (2008).

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). The Journal of Organic Chemistry, 85(15), 9885-9896.

- Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. (2008). Taylor & Francis.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Potential applications of 3-(ethoxymethyl)-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the Strategic Application of 3-(Ethoxymethyl)-1-methyl-1H-pyrazole

Executive Summary In modern drug discovery and agrochemical development, the selection of core scaffolds dictates the trajectory of a project. As a Senior Application Scientist, I frequently evaluate building blocks not just for their structural novelty, but for their predictable reactivity and target engagement capabilities. 3-(Ethoxymethyl)-1-methyl-1H-pyrazole (CAS 1856052-27-1) represents a highly privileged, multifunctional intermediate. By combining a conformationally locked pyrazole core with a flexible, heteroatom-containing side chain, this molecule serves as a critical precursor for synthesizing next-generation kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

This whitepaper dissects the physicochemical rationale, field-proven applications, and self-validating synthetic protocols associated with this versatile scaffold.

Structural Rationale & Physicochemical Profiling

The utility of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is rooted in the "build-couple-pair" strategy of organic synthesis. Its architecture provides three distinct functional zones, each engineered for a specific chemical or biological purpose:

-

N1-Methylation (Conformational Locking): Unsubstituted pyrazoles exist as prototropic tautomers, which complicates Structure-Based Drug Design (SBDD) by introducing unpredictable binding modes and high desolvation penalties1[1]. The N-methyl group permanently locks the molecule into a single tautomeric state, ensuring predictable vector projection during target engagement.

-

3-Ethoxymethyl Vector (Lipophilic H-Bond Acceptor): Unlike rigid trifluoromethyl or sterically limited methyl groups, the ethoxymethyl ether provides moderate lipophilicity and a flexible tail. The ether oxygen acts as a weak hydrogen bond acceptor. In soft-drug design, this ether linkage also provides a metabolic "soft spot" for Cytochrome P450-mediated O-dealkylation, preventing excessive bioaccumulation.

-

C4-Nucleophilicity (The Functionalization Hub): Because the N1 nitrogen is deprotonated and the N2 nitrogen is electronegative, the electron density is funneled to the C4-position, making it highly susceptible to electrophilic attack []. This allows for rapid, regioselective functionalization (e.g., halogenation or formylation) without the need for directing groups.

Applications in Medicinal Chemistry

In therapeutic development, the pyrazole ring is a classic bioisostere for phenols, phenyl rings, and amides.

Phenol Bioisosterism: Metabolically labile phenols are frequently replaced by substituted pyrazoles to improve pharmacokinetic half-lives. For example, in the optimization of macrophage migration inhibitory factor (MIF) inhibitors, pyrazoles successfully mimicked phenol hydrogen-bonding networks while resisting Phase II glucuronidation3[3]. The 3-(ethoxymethyl)-1-methyl-1H-pyrazole scaffold can be directly utilized in such bioisosteric replacement campaigns.

Kinase Hinge Binding: The pyrazole N2 nitrogen is a potent hydrogen bond acceptor, making it an ideal motif for interacting with the hinge region of kinases. When 3-(ethoxymethyl)-1-methyl-1H-pyrazole is coupled to a larger macrocycle via the C4 position, the ethoxymethyl group is perfectly positioned to project outward into the solvent-exposed channel, improving aqueous solubility while maintaining target affinity.

Applications in Agrochemicals (Crop Protection)

The agricultural sector relies heavily on the 1-methyl-3-substituted-1H-pyrazole-4-carboxamide core to develop Succinate Dehydrogenase Inhibitor (SDHI) fungicides4[4].

SDHIs, such as fluxapyroxad and bixafen, operate by binding to the ubiquinone-binding site of Complex II in fungal mitochondria, halting cellular respiration 5[5]. 3-(Ethoxymethyl)-1-methyl-1H-pyrazole is a direct precursor for novel SDHIs. By formylating the C4 position and subsequently oxidizing it to a carboxylic acid, chemists can couple this building block with various fluorinated anilines to generate potent, broad-spectrum antifungal agents 6[6].

Mechanism of Succinate Dehydrogenase Inhibition by Pyrazole-4-carboxamides.

Quantitative Data & Comparative Analysis

To understand why the ethoxymethyl variant is chosen over simpler analogs, we must evaluate the structural impact on physicochemical properties.

| Scaffold Core | N1-Substitution | C3-Substitution | C4-Nucleophilicity | H-Bond Acceptors | Primary Application |

| 1H-Pyrazole | H (Tautomeric) | H | High | 1 (N2) | Generic Building Block |

| 1-Methyl-3-CF3-pyrazole | Methyl | Trifluoromethyl (-CF3) | Low (Deactivated) | 1 (N2) | High-Lipophilicity Agrochemicals |

| 3-(Ethoxymethyl)-1-methyl-pyrazole | Methyl | Ethoxymethyl (-CH2OCH2CH3) | High (Activated) | 2 (N2, Ether O) | Kinase Inhibitors, SDHI Precursors |

Note: The addition of the ether oxygen in the ethoxymethyl group doubles the hydrogen-bond acceptor count compared to the CF3 analog, significantly improving aqueous solubility profiles in drug candidates.

Self-Validating Experimental Protocols

To integrate this building block into your pipeline, you must functionalize the C4 position. Below are two self-validating, step-by-step methodologies. The causality of each step is explained to ensure robust execution.

Protocol A: Regioselective C4-Bromination (Cross-Coupling Precursor)

Objective: Synthesize 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole for downstream Suzuki/Buchwald-Hartwig couplings.

-

Reaction Setup: Dissolve 1.0 equivalent of 3-(ethoxymethyl)-1-methyl-1H-pyrazole in anhydrous DMF (0.2 M concentration) and cool to 0 °C.

-

Electrophile Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in portions.

-

Causality: NBS is chosen over Br₂/AcOH because it provides a controlled, low concentration of electrophilic bromine, preventing the acidic cleavage of the sensitive ethoxymethyl ether. DMF stabilizes the polar transition state of the electrophilic aromatic substitution.

-

-

Reaction Progression: Stir at room temperature for 2 hours.

-

Validation (In-Process): TLC (Hexane:EtOAc 3:1) will reveal the disappearance of the starting material and the formation of a single, less polar UV-active spot (the addition of bromine increases lipophilicity).

-

-

Quench & Workup: Pour the mixture into ice water containing 5% aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, preventing oxidative side reactions during solvent evaporation. Extract with EtOAc, wash extensively with brine to remove DMF, and dry over Na₂SO₄.

-

-

Validation (Analytical): ¹H-NMR (CDCl₃) will definitively confirm success. The sharp singlet of the pyrazole C4-H (typically ~6.2 ppm) will completely disappear, while the C5-H singlet (~7.3 ppm) will remain intact.

Protocol B: Vilsmeier-Haack Formylation (SDHI Precursor)

Objective: Synthesize 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

-

Vilsmeier Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C. Dropwise, add Phosphorus Oxychloride (POCl₃, 3.0 eq). Stir for 30 minutes.

-

Causality: POCl₃ reacts with DMF to form the chloromethyleniminium ion (Vilsmeier reagent). An excess is used to drive the reaction to completion against the slightly sterically hindered C3-ethoxymethyl adjacent to the reaction site.

-

-

Substrate Addition: Add 1.0 eq of the pyrazole dropwise. Heat the reaction to 90 °C for 4 hours.

-

Hydrolysis (Critical Step): Cool to 0 °C and slowly quench with ice-cold saturated aqueous Sodium Acetate (NaOAc) until pH ~ 7. Stir vigorously for 2 hours.

-

Causality: The initial reaction forms an iminium intermediate. If the aqueous quench is rushed or too acidic, the iminium will not fully hydrolyze to the desired aldehyde, devastating the yield.

-

-

Validation (Analytical): ¹H-NMR (CDCl₃) will show the appearance of a highly deshielded, sharp aldehyde proton singlet at ~9.9 ppm.

Divergent C4-functionalization workflow for 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.1

-

Pyrazoles - Building Block. BOC Sciences.

-

Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. NIH PMC.3

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry - ACS Publications.4

-

Fluxapyroxad. Wikipedia.5

-

Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Agrochemicals. Benchchem.6

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 3. Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Stability of 3-(ethoxymethyl)-1-methyl-1H-pyrazole under Acidic Conditions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the chemical stability of 3-(ethoxymethyl)-1-methyl-1H-pyrazole in acidic environments. Pyrazole derivatives are fundamental scaffolds in modern drug discovery, and understanding their stability is paramount for the development of robust and reliable pharmaceutical products.[1] This document elucidates the probable mechanisms of degradation, drawing upon established principles of heterocyclic chemistry and reaction kinetics. Furthermore, it outlines detailed experimental protocols for assessing stability, including forced degradation studies and the analytical techniques required for the accurate quantification of the parent compound and its potential degradants. This guide is intended for researchers, scientists, and drug development professionals engaged in the design, synthesis, and formulation of pyrazole-containing molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2][1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, anti-cancer agents, and antivirals.[1][3][4][5] The substitution pattern on the pyrazole ring is critical for modulating its pharmacological activity, physicochemical properties, and, importantly, its chemical stability.

The subject of this guide, 3-(ethoxymethyl)-1-methyl-1H-pyrazole, features an ethoxymethyl ether substituent at the 3-position and a methyl group on one of the ring nitrogens. The ether linkage, in particular, presents a potential liability under acidic conditions, which are frequently encountered during drug formulation, administration, and in certain physiological environments. A thorough understanding of the stability of this moiety is therefore essential for predicting the shelf-life and in vivo performance of drug candidates incorporating this structure.

Chemical Structure and Potential Acid-Labile Sites

The structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole contains two key features that are pertinent to its behavior in acidic media: the pyrazole ring itself and the ethoxymethyl side chain.

-

The Pyrazole Ring: As an aromatic heterocycle, the pyrazole nucleus is generally stable.[6][7] However, the presence of two nitrogen atoms provides sites for protonation in acidic conditions. The pyridine-like nitrogen (at position 2) is the more basic of the two and will be preferentially protonated.[1] This protonation can influence the electron density of the entire ring system and potentially affect the reactivity of its substituents.

-

The Ethoxymethyl Ether Linkage: Ethers are generally stable compounds but are susceptible to cleavage under strong acidic conditions.[8][9][10][11] The ethoxymethyl group is a type of acetal-like ether, which is known to be sensitive to acid-catalyzed hydrolysis.[12][13] This linkage is the most probable site of degradation for 3-(ethoxymethyl)-1-methyl-1H-pyrazole in an acidic environment.

Proposed Degradation Pathway under Acidic Conditions

The primary degradation pathway for 3-(ethoxymethyl)-1-methyl-1H-pyrazole under acidic conditions is hypothesized to be the acid-catalyzed hydrolysis of the ethoxymethyl ether bond. This reaction likely proceeds through a mechanism analogous to the cleavage of acetals.

The proposed mechanism involves the following steps:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by a hydronium ion (H₃O⁺). This step is a rapid equilibrium.

-

Formation of a Carbocation Intermediate: The protonated ether undergoes cleavage of the C-O bond to form a resonance-stabilized oxonium-carbocation intermediate and ethanol. The proximity of the pyrazole ring and its electronic nature may influence the stability of this intermediate.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation intermediate.

-

Deprotonation and Formaldehyde Release: The resulting intermediate is deprotonated to yield 3-(hydroxymethyl)-1-methyl-1H-pyrazole and formaldehyde.

Caption: Proposed acid-catalyzed hydrolysis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Experimental Design for Stability Assessment

A forced degradation study is a systematic approach to evaluate the stability of a drug substance under conditions more severe than accelerated stability testing.[13] This allows for the rapid identification of potential degradation products and the elucidation of degradation pathways.

Materials and Reagents

-

3-(ethoxymethyl)-1-methyl-1H-pyrazole (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), for neutralization

-

HPLC-grade acetonitrile and water

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV or PDA detector

-

LC-MS system for identification of degradation products

-

pH meter

Forced Degradation Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 3-(ethoxymethyl)-1-methyl-1H-pyrazole in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acidic Stress Conditions:

-

Transfer a known volume of the stock solution into separate reaction vessels.

-

Add an equal volume of 0.1 M HCl to one set of vessels and 1 M HCl to another set.

-

Incubate the samples at a controlled temperature (e.g., 60 °C).

-

-

Time Points: Withdraw aliquots from the reaction vessels at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

-

Sample Preparation for Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: De Novo Synthesis of 3-(Ethoxymethyl)-1-methyl-1H-pyrazole from Hydrazine

Introduction & Rationale

3-(Ethoxymethyl)-1-methyl-1H-pyrazole is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics, including 1[1]. Constructing this specific regioisomer from basic precursors requires strict control over pyrazole tautomerization and N-alkylation regioselectivity.

This application note details a robust, four-step synthetic pipeline starting from hydrazine hydrate. The protocol emphasizes mechanistic rationale, regiocontrol during alkylation, and scalable workup procedures designed to maximize yield and purity.

Retrosynthetic Strategy & Pathway

Workflow for the de novo synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Experimental Protocols & Mechanistic Insights

Step 1: Knorr-Type Cyclocondensation

Objective: Formation of the pyrazole core. Mechanistic Causality: While traditional 1,3-diketones yield complex mixtures of regioisomers when reacted with substituted hydrazines, starting with unsubstituted hydrazine hydrate and an enaminone (ethyl 4-(dimethylamino)-2-oxobut-3-enoate) ensures a singular, clean cyclization path. The dimethylamino group acts as an excellent leaving group during the aromatization step, unambiguously directing the formation of ethyl 1H-pyrazole-3-carboxylate.

Protocol:

-

Dissolve ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Cool the solution to 0 °C and add hydrazine hydrate (1.1 eq) dropwise over 15 minutes to control the exothermic condensation.

-

Reflux the mixture for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1; product is UV active).

-

Concentrate the solvent in vacuo, dissolve the residue in EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate to yield ethyl 1H-pyrazole-3-carboxylate as a white solid.

Step 2: Regioselective N-Methylation

Objective: Installation of the N1-methyl group. Mechanistic Causality: Alkylation of 1H-pyrazole-3-carboxylates typically yields a mixture of 1,3- and 1,5-disubstituted isomers[2]. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the reaction operates under thermodynamic control. The steric bulk of the C3-ester group disfavors alkylation at the adjacent nitrogen (N2), thereby directing the methyl iodide predominantly to N1.

Protocol:

-

Suspend ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF (0.2 M).

-

Add methyl iodide (1.2 eq) dropwise at room temperature.

-

Stir the suspension for 12 hours. Quench with ice water and extract with EtOAc (3x).

-

Wash the combined organic layers thoroughly with 5% aqueous LiCl to remove residual DMF.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient) to separate the major 1,3-isomer from the minor 1,5-isomer.

Step 3: Ester Reduction

Objective: Conversion of the ester to (1-methyl-1H-pyrazol-3-yl)methanol. Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is selected for its rapid and quantitative reduction of esters to primary alcohols[3]. To mitigate the notorious emulsion issues associated with aluminum salts during aqueous workup, the Fieser method is employed. This generates a granular, easily filterable precipitate, ensuring high recovery of the highly polar pyrazole alcohol.

Protocol:

-

Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C under an inert atmosphere.

-

Carefully add a 1.0 M solution of LiAlH₄ in THF (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validating Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O. Stir vigorously until a white, granular solid forms.

-

Filter through a pad of Celite, wash the filter cake with warm THF, and concentrate the filtrate to afford the pure alcohol.

Step 4: Williamson Ether Synthesis

Objective: Etherification to yield the final target, 3-(ethoxymethyl)-1-methyl-1H-pyrazole. Mechanistic Causality: The Williamson ether synthesis is the premier method for constructing asymmetric ethers from 4[4]. Sodium hydride (NaH) is used to irreversibly deprotonate the primary alcohol, forming a highly reactive alkoxide. Subsequent Sₙ2 attack on ethyl iodide constructs the ethoxymethyl moiety.

Protocol:

-

Dissolve (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

-

Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

-

Add ethyl iodide (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 5 hours.

-

Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (3x).

-

Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography to isolate 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Quantitative Data Summary

| Step | Reaction Type | Reagents & Conditions | Expected Yield (%) | Key Analytical Marker (¹H NMR) |

| 1 | Knorr Cyclization | Hydrazine hydrate, Enaminone, EtOH, Reflux | 85–90 | δ 13.5 (br s, 1H, N-H ) |

| 2 | N-Methylation | MeI, K₂CO₃, DMF, RT | 65 (3-isomer) | δ 3.95 (s, 3H, N-CH₃ ) |

| 3 | Ester Reduction | LiAlH₄, THF, 0 °C to RT | 80–85 | δ 4.60 (s, 2H, CH₂ -OH) |

| 4 | Williamson Ether | NaH, EtI, THF, 0 °C to RT | 75–80 | δ 3.55 (q, 2H, O-CH₂ CH₃) |

References

- Title: Identification and Development of A New Positron Emission Tomography Ligand 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide for Imaging Metabotropic Glutamate Receptor Subtype 2 (mGlu2)

- Title: Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Source: Semantic Scholar URL

- Title: (1-Methyl-1H-pyrazol-3-yl)

- Title: Application Notes and Protocols for the Synthesis of Mepiroxol Analogs Source: Benchchem URL

Sources

- 1. Identification and Development of A New Positron Emission Tomography Ligand 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide for Imaging Metabotropic Glutamate Receptor Subtype 2 (mGlu2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (1-Methyl-1H-pyrazol-3-yl)methanol CAS#: 84547-62-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of 3-(Ethoxymethyl)-1-methyl-1H-pyrazole

Abstract

This comprehensive guide details a robust and reproducible two-step experimental protocol for the synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, a valuable substituted pyrazole derivative for research and development in medicinal chemistry and drug discovery. The synthesis commences with the reduction of a pyrazole carboxylate ester to the corresponding alcohol, followed by a Williamson ether synthesis to yield the target compound. This document provides in-depth procedural details, explains the rationale behind experimental choices, and includes critical safety information, analytical characterization, and purification strategies.

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This application note presents a detailed methodology for the synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole, a compound of interest for further chemical elaboration and biological screening.

The described synthetic route is a two-step process, chosen for its reliability and use of readily available starting materials. The first step involves the reduction of a commercially available or readily synthesized methyl 1-methyl-1H-pyrazole-3-carboxylate to (1-methyl-1H-pyrazol-3-yl)methanol. The second, and key, transformation is the O-alkylation of this pyrazole methanol derivative via a Williamson ether synthesis to introduce the ethoxymethyl group.

Overall Synthetic Scheme

Figure 1: Overall synthetic pathway for 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

Part 1: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol

This initial step focuses on the reduction of the ester functionality of methyl 1-methyl-1H-pyrazole-3-carboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Methyl 1-methyl-1H-pyrazole-3-carboxylate | ≥97% |

| Lithium aluminum hydride (LiAlH₄) | ≥95%, powder |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent, ≤50 ppm H₂O |

| Dichloromethane (DCM) | ACS grade or higher |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade, granular |

| Round-bottom flasks | Two-necked, various sizes |

| Magnetic stirrer and stir bars | |

| Ice/water bath | |

| Septa and needles | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Experimental Protocol

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry 500 mL two-necked round-bottom flask with a magnetic stir bar and a rubber septum.

-

Reagent Addition: Suspend lithium aluminum hydride (11.9 g, 314.29 mmol) in anhydrous tetrahydrofuran (150 mL) in the flask. Cool the suspension to 0-5 °C using an ice/water bath.

-

Substrate Addition: In a separate flask, dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (22.0 g, 157.14 mmol) in anhydrous tetrahydrofuran (50 mL). Slowly add this solution to the LiAlH₄ suspension via a syringe or dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 18 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1). The product will have a lower Rf value than the starting ester.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C with an ice/water bath. Cautiously and slowly add 15 mL of deionized water to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction and will generate hydrogen gas. Ensure adequate ventilation and perform the addition dropwise.

-

Workup: Dilute the resulting solution with 200 mL of dichloromethane. Add anhydrous sodium sulfate to the mixture to absorb water and aid in the filtration of the aluminum salts.

-

Isolation: Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the solid inorganic byproducts. Wash the filter cake with additional dichloromethane (2 x 50 mL).

-

Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield (1-methyl-1H-pyrazol-3-yl)methanol as a light yellow liquid.[1] The crude product is often of sufficient purity for the subsequent step. If necessary, further purification can be achieved by column chromatography on silica gel.

Part 2: Synthesis of 3-(Ethoxymethyl)-1-methyl-1H-pyrazole

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] The hydroxyl group of (1-methyl-1H-pyrazol-3-yl)methanol is first deprotonated with a strong base, sodium hydride, to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide, to form the desired ether.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| (1-Methyl-1H-pyrazol-3-yl)methanol | From Part 1 |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent, ≤50 ppm H₂O |

| Ethyl Iodide | ≥99%, stabilized |

| Saturated aqueous NH₄Cl solution | |

| Ethyl Acetate (EtOAc) | ACS grade or higher |

| Brine (saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade, powder |

| Round-bottom flask | Two-necked |

| Magnetic stirrer and stir bars | |

| Ice/water bath | |

| Septa and needles | |

| Rotary evaporator | |

| Silica gel for column chromatography | 230-400 mesh |

Experimental Workflow

Figure 2: Step-by-step workflow for the Williamson ether synthesis.

Experimental Protocol

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of (1-methyl-1H-pyrazol-3-yl)methanol (e.g., 5.0 g, 44.6 mmol) in anhydrous THF (100 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.14 g, 53.5 mmol, 1.2 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and protic solvents, evolving flammable hydrogen gas.[4] Ensure the reaction is under an inert atmosphere and add the reagent slowly to control the gas evolution.

-

Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Alkylation: Cool the mixture back down to 0 °C and add ethyl iodide (4.3 mL, 53.5 mmol, 1.2 equivalents) dropwise via syringe.

-

Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes 1:4). The product will have a higher Rf value than the starting alcohol. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(ethoxymethyl)-1-methyl-1H-pyrazole as a pure compound.

Analytical Characterization

The identity and purity of the synthesized 3-(ethoxymethyl)-1-methyl-1H-pyrazole should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group on the pyrazole nitrogen, the methylene protons of the ethoxy and methoxy groups, and the pyrazole ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms and their chemical environments.[1]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should show the absence of a broad O-H stretch from the starting alcohol and the presence of C-O-C stretching vibrations characteristic of an ether.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the target compound.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Lithium Aluminum Hydride (LiAlH₄): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.

-

Sodium Hydride (NaH): Corrosive and reacts violently with water. The 60% dispersion in mineral oil is flammable. Handle with care, avoiding contact with skin and eyes.[4]

-

Ethyl Iodide: A toxic and potentially carcinogenic alkylating agent. Handle with extreme care and avoid inhalation and skin contact.

-

Tetrahydrofuran (THF): Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous solvent.

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction in Part 1 | Insufficient LiAlH₄, non-anhydrous THF. | Use a slight excess of freshly opened LiAlH₄. Ensure all glassware is oven-dried and THF is anhydrous. |

| Low yield in Part 2 | Incomplete deprotonation, inactive ethyl iodide. | Ensure NaH is fresh and added under inert atmosphere. Use freshly opened or distilled ethyl iodide. Extend reaction time. |

| Formation of side products | Reaction temperature too high, presence of moisture. | Maintain low temperatures during the addition of reactive reagents. Ensure all reagents and solvents are anhydrous. |

| Difficulty in purification | Close Rf values of starting material and product. | Use a shallow gradient for column chromatography or consider alternative solvent systems for elution. |

References

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.

- (1-Methyl-1H-pyrazol-3-yl)methanol. ChemicalBook.

- Williamson Ether Synthesis. Master Organic Chemistry. (2014).

- Williamson ether synthesis. Wikipedia.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive.

- How do organic chemists prepare sodium hydride for reaction?. Quora. (2017).

Sources

Recrystallization of 3-(ethoxymethyl)-1-methyl-1H-pyrazole

Application Note: Purification and Recrystallization Strategies for 3-(ethoxymethyl)-1-methyl-1H-pyrazole

Executive Summary

The purification of low-molecular-weight pyrazoles presents a unique crystallographic challenge in synthetic chemistry. 3-(ethoxymethyl)-1-methyl-1H-pyrazole (CAS: 1856052-27-1) lacks the necessary molecular mass and planar stacking interactions to form a stable crystal lattice at room temperature, typically presenting as a viscous liquid or low-melting oil[1]. Direct recrystallization of the free base is thermodynamically unfavorable. This application note outlines a salt-assisted mixed-solvent recrystallization strategy to achieve >99.5% purity, circumventing the notorious "oiling out" phenomenon common to substituted pyrazoles.

Physicochemical Profiling

Before initiating purification, it is critical to understand the physical parameters of the target molecule. All quantitative data regarding the compound's profile is summarized below.

| Parameter | Value / Description |

| Chemical Name | 3-(ethoxymethyl)-1-methyl-1H-pyrazole |

| CAS Registry Number | 1856052-27-1 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Physical State (Ambient) | Viscous liquid / Low-melting oil |

| Target Crystalline Form | Pyrazolium Oxalate (Acid Addition Salt) |

Mechanistic Rationale: Overcoming "Oiling Out"

When attempting to crystallize low-melting compounds, the solute often separates as a second liquid phase (an oil) rather than a solid. This is a well-documented hurdle in pyrazole chemistry, occurring when the compound's melting point is lower than the saturation temperature of the solvent[2].

To alter the thermodynamic landscape, we exploit the basicity of the pyrazole N2 atom. By reacting the free base with an anhydrous organic acid, we generate a pyrazolium acid addition salt, a proven industrial method for purifying pyrazoles[3].

Causality of Acid Choice: Oxalic acid is specifically selected over hydrochloric acid because the bidentate oxalate anion acts as a robust hydrogen-bond acceptor. It cross-links pyrazolium cations to form a highly rigid, high-melting crystal lattice. This dramatically shifts the melting point above the solvent's boiling point, completely suppressing the oiling-out phase separation.

The Self-Validating Protocol: Salt Formation & Mixed-Solvent Recrystallization

Phase 1: Oxalate Salt Generation

-

Dissolution: Dissolve 1.0 equivalent of crude 3-(ethoxymethyl)-1-methyl-1H-pyrazole in anhydrous ethanol (3 mL per gram of solute) at 25°C.

-

Causality: Anhydrous ethanol is chosen to prevent water from solvating the resulting salt, which would depress the crystallization yield.

-

-

Acid Addition: Slowly add 1.05 equivalents of anhydrous oxalic acid pre-dissolved in a minimum volume of ethanol.

-

Validation Checkpoint: The reaction is exothermic. A localized temperature spike confirms successful salt formation. The solution should remain clear; if premature precipitation occurs, heat gently to 50°C until clarified.

-

-

Primary Crystallization: Cool the mixture to 0°C at a controlled rate of 0.5°C/min. Collect the primary crystals via vacuum filtration.

Phase 2: Mixed-Solvent Recrystallization (The Core Purification)

If HPLC purity of the primary salt is <99.5%, proceed to mixed-solvent recrystallization.

-

Saturation: Suspend the primary salt in boiling ethanol (the "good" solvent). Add ethanol dropwise until the solid just dissolves.

-

Anti-Solvent Titration: Slowly add hot diethyl ether (the "anti-solvent") dropwise until the solution becomes faintly turbid.

-

Validation Checkpoint: The onset of turbidity indicates the exact boundary of the metastable zone, confirming the system is perfectly primed for nucleation.

-

-

Clarification & Nucleation: Add 1-2 drops of ethanol to clear the turbidity, then remove from heat. Allow undisturbed cooling to 25°C, followed by an ice bath (0°C) for 2 hours.

-

Isolation: Filter the purified 3-(ethoxymethyl)-1-methyl-1H-pyrazole oxalate and wash with cold diethyl ether.

Phase 3: Free Base Regeneration (Optional)

-

Neutralization: Suspend the pure salt in distilled water and add 2M NaOH dropwise until the aqueous layer reaches pH > 10.

-

Validation Checkpoint: The pH > 10 ensures complete deprotonation of the pyrazolium ion back to the free base.

-

-

Extraction: Extract the liberated free base with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ultra-pure liquid free base.

Data Presentation: Solvent System Matrix

Selecting the correct solvent/anti-solvent pair is critical for maximizing recovery while preventing phase separation.

| Solvent / Anti-Solvent Pair | Ratio (v/v) | Solute Solubility (Hot) | Solute Solubility (Cold) | Oiling Out Risk | Expected Yield |

| Ethanol / Diethyl Ether | 1:3 | High | Very Low | Low | 75 - 85% |

| Acetone / Hexane | 1:2 | Moderate | Low | Moderate | 60 - 70% |

| Isopropanol / Heptane | 1:4 | Moderate | Very Low | High | < 50% |

Process Workflow Visualization

Workflow for the salt-assisted recrystallization of 3-(ethoxymethyl)-1-methyl-1H-pyrazole.

References

- ChemSrc - 1856052-27-1 3-(ethoxymethyl)-1-methyl-1H-pyrazole Physical and Chemical Properties.

- BenchChem - Recrystallization techniques for purifying pyrazole compounds.

- Google Patents - WO2011076194A1 - Method for purifying pyrazoles.

Sources

Application Note: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Strategic Overview & Mechanistic Causality

The 1,3,5-trisubstituted pyrazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, featured prominently in kinase inhibitors, anti-inflammatory agents (e.g., Celecoxib analogs), and agrochemicals[1]. The fundamental synthetic challenge in constructing this heterocycle lies in regioselectivity —specifically, differentiating the 3- and 5-positions when coupling asymmetric precursors.

Historically, the classic Knorr pyrazole synthesis (condensation of 1,3-diketones with substituted hydrazines) yields an inseparable ~1:1 mixture of 1,3,5- and 1,5,3-regioisomers due to competitive nucleophilic attack at both carbonyl centers[1]. To overcome this thermodynamic bottleneck, modern synthetic protocols rely on two distinct mechanistic strategies:

-

Solvent-Controlled Condensation: Utilizing highly fluorinated hydrogen-bond donor solvents (e.g., HFIP) to differentially activate the carbonyl groups of 1,3-dicarbonyls[2].

-

Transition-Metal-Free Cycloaddition: Utilizing N-alkylated tosylhydrazones and terminal alkynes under basic conditions to dictate a unidirectional cyclization pathway[3][4].

The Causality of Fluorinated Solvents